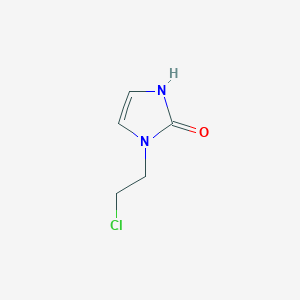
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one
説明
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one” are not available, similar compounds such as “1-(2-Chloroethyl)pyrrolidine hydrochloride” are typically synthesized in the laboratory . Another related compound, “1,3-bis(2-chloroethyl)-1-nitrosourea”, has been synthesized through various methods .科学的研究の応用
Application 1: Gas Sensing
- Summary of the Application : This compound is used in the development of gas sensors for the detection of toxic and harmful gases, which play a vital role in environmental protection, human health, and industrial and agricultural production .
- Methods of Application : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
- Results or Outcomes : The experimental results show that when the working temperature is 340 °C, the response of the sensor to 2-CEES gas with a concentration of 5.70 ppm is 69%, the response time is 5 s and the recovery time is 42 s. The sensor also has the advantages of long-term stability and high selectivity .
Application 2: Atmospheric Chemistry
- Summary of the Application : The compound is involved in H-atom abstraction reactions with OH radical at 298 K .
- Methods of Application : Geometry optimization and frequency calculations are performed at M06-2X/6-31+G (d, p) level of theory, and energetic calculations are further refined using CCSD (T)/6-311++G (d, p) level of theory in order to characterize all stationary points on potential energy surface (PES) .
- Results or Outcomes : The result shows that H-atom abstraction from –OCH2 site of CH3OCH2CH2Cl is dominant path. The rate constants are calculated using canonical transition state theory at 298 K, which are found to be in good agreement with the experimental data .
Application 3: Production of Pharmaceuticals, Biocides, and Plasticizers
- Summary of the Application : 2-Chloroethanol is used in the production of pharmaceuticals, biocides, and plasticizers .
- Methods of Application : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid . It is used in installing 2-hydroxyethyl groups .
- Results or Outcomes : This application has been supplanted by the more economic direct oxidation of ethylene .
Application 4: Formation of Protecting Groups and N-dealkylating Agents
- Summary of the Application : Chloroethyl chloroformates can be used to form protecting groups and as N-dealkylating agents .
- Methods of Application : The specific methods of application would depend on the specific reaction or process in which these compounds are being used .
- Results or Outcomes : These compounds are listed as extremely hazardous substances .
Application 5: Production of Ethylene Oxide
- Summary of the Application : 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
- Methods of Application : 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results or Outcomes : This application has been supplanted by the more economic direct oxidation of ethylene .
Application 6: Formation of Protecting Groups
- Summary of the Application : Chloroethyl chloroformates can be used to form protecting groups .
- Methods of Application : The specific methods of application would depend on the specific reaction or process in which these compounds are being used .
- Results or Outcomes : These compounds are listed as extremely hazardous substances .
特性
IUPAC Name |
3-(2-chloroethyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTHDQDMSUWQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592858 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
938459-07-5 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



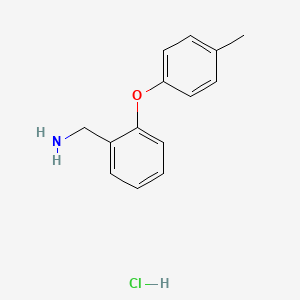
![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)
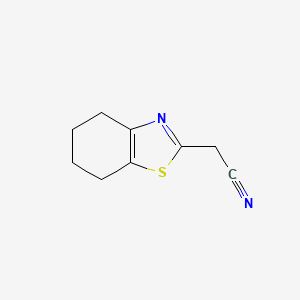
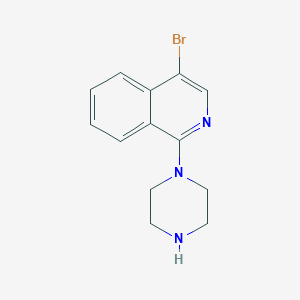
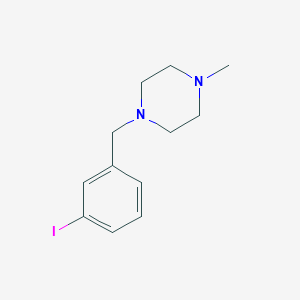
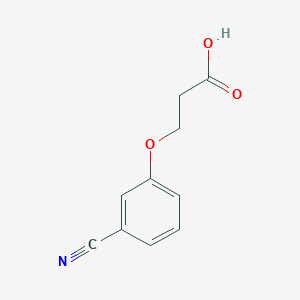
![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)
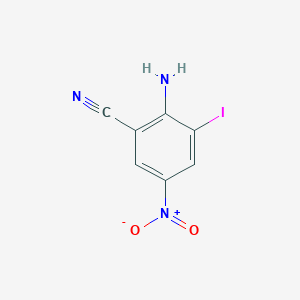
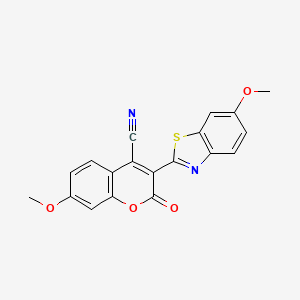
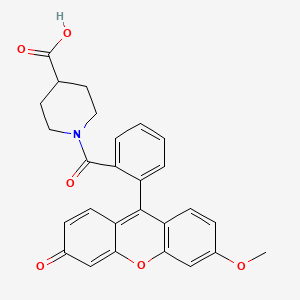
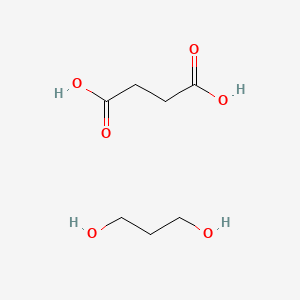

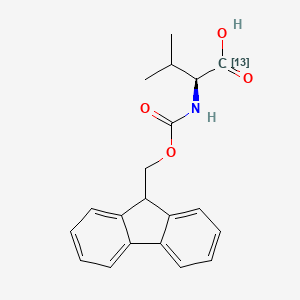
![3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose](/img/structure/B1611945.png)